molecular formula C10H14N6 B1524159 2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1306605-92-4

2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B1524159
CAS No.: 1306605-92-4
M. Wt: 218.26 g/mol
InChI Key: FGMTUAJIUMTLLZ-UHFFFAOYSA-N
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Description

“2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine” is a chemical compound with the molecular formula C10H14N6. It has a molecular weight of 218.26 . This compound is also known by its IUPAC name, 6-(2-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N6/c1-8-6-11-4-5-15(8)10-3-2-9-13-12-7-16(9)14-10/h2-3,7-8,11H,4-6H2,1H3 . This code provides a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature. The storage temperature is normal, and it does not require any special conditions .

Scientific Research Applications

Adenosine A2a Receptor Antagonists

Studies have highlighted the significance of piperazine derivatives, particularly those related to [1,2,4]triazolo[1,5-a][1,3,5]triazine structures, as potent and selective adenosine A2a receptor antagonists. These compounds have shown promise in oral activity within rodent models for Parkinson's disease, demonstrating their potential therapeutic benefits in neurodegenerative disorders (C. Vu et al., 2004).

Antihistaminic and Anti-inflammatory Activities

Research has also been conducted on derivatives of [1,2,4]triazolo and imidazo[1,2-b]pyridazines for their dual antihistaminic activity and inhibitory effects on eosinophil infiltration. Such compounds, when modified with suitable cyclic amines, have shown efficacy in reducing eosinophil chemotaxis and skin infiltration in allergic reactions, with potential applications in treating atopic dermatitis and allergic rhinitis (M. Gyoten et al., 2003).

Antidiabetic Drug Development

The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines have been explored for their potential as antidiabetic drugs. These compounds have been assessed for their Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities, showcasing their role in developing new therapeutic agents for managing diabetes through enhancing insulinotropic activities and antioxidant properties (B. Bindu et al., 2019).

Prostate Cancer Treatment

Further investigations have revealed the application of this chemical structure in designing androgen receptor downregulators for treating advanced prostate cancer. Modifications to its core structure have led to the development of compounds like AZD3514, which has proceeded to clinical trials, indicating the compound's utility in oncology (R. Bradbury et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

6-(2-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-8-6-11-4-5-15(8)10-3-2-9-13-12-7-16(9)14-10/h2-3,7-8,11H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMTUAJIUMTLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NN3C=NN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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